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Compound of Interest

Compound Name: ML604086

Cat. No.: B11831190

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small molecule inhibitors of the C-
C chemokine receptor 8 (CCR8): ML604086 and AZ084. CCR8 has emerged as a promising
therapeutic target in immunology and oncology, primarily due to its role in the function of
regulatory T cells (Tregs) and Th2 cells. This document synthesizes available experimental
data to objectively compare the efficacy, mechanism of action, and pharmacokinetic profiles of
ML604086 and AZ084.

At a Glance: Key Differences

Feature ML604086 AZ084

Potent, selective, and orally

Mechanism of Action Selective CCRS8 inhibitor active allosteric CCR8
antagonist
Primary Indication Studied Asthma Cancer, Asthma

o _ Effective in a mouse tumor
] Ineffective in a primate model
Reported Efficacy model (reduces Treg
of asthma ) o )
differentiation and metastasis)

Oral Bioavailability Poor Good (in rats)

Mechanism of Action
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Both ML604086 and AZ084 target the CCR8 receptor, a G protein-coupled receptor (GPCR)
that binds to the chemokine CCL1. However, their specific mechanisms of inhibition differ.

ML604086 is a selective inhibitor that directly competes with CCL1 for binding to CCR8.[1][2]
This competitive antagonism blocks the downstream signaling cascade initiated by CCL1
binding, which includes calcium mobilization and cell migration.

AZ084 is described as a potent and selective allosteric antagonist of CCR8.[1][3][4] This means
it binds to a site on the receptor distinct from the CCL1 binding site. This binding event induces
a conformational change in the receptor that prevents its activation by CCL1. Allosteric
modulators can offer advantages in terms of specificity and the ability to modulate signaling in a
more nuanced manner.
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Figure 1. Mechanisms of CCR8 inhibition by ML604086 and AZ084.

Efficacy Data

Direct head-to-head efficacy studies of ML604086 and AZ084 are not publicly available. The
existing data is derived from studies in different disease models and species, making a direct
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comparison challenging.

In Vitro Potency

Compound Assay Cell Line/System Potency (ICso / Ki)
Cynomolgus monke
CCL1-mediated Y 9 ] Y
ML604086 ) CCR8-expressing ICs0: 1.3 uM[1]
chemotaxis
cells
) Cynomolgus monkey
CCL1-induced Caz+ )
i CCR8-expressing ICso0: 1.0 uM[1]
influx
cells
o Human primary T
AZ084 CCRS8 binding N Ki: 0.9 nM[3][4]
cells, Dendritic cells
Chemotaxis (AML
AML cells ICso0: 1.3 NM[1]
cells)
Chemotaxis (Dendritic -
Dendritic cells ICs0: 4.6 NM[1]
cells)
Chemotaxis (T cells) T cells ICs0: 5.7 NnM[1]

Note: The different assays and cell systems used for each compound should be considered

when interpreting these potency values.

In Vivo Efficacy

ML604086 in a Primate Model of Asthma:

In a study using a primate model of asthma, intravenous administration of ML604086 achieved
over 98% inhibition of CCL1 binding to CCR8 on circulating T-cells.[5][6][7] However, this high
level of target engagement did not translate into a significant reduction in airway eosinophilia,

pro-inflammatory cytokine production, or improvements in airway resistance and compliance.[5]

[6][7] These findings suggest that CCR8 antagonism may not be an effective strategy for the

treatment of asthma.

AZ084 in a Mouse Tumor Model:
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In a subcutaneous Lewis Lung Carcinoma (LLC) mouse model, intraperitoneal administration
of AZ084 demonstrated significant anti-tumor efficacy.[1] The proposed mechanism is the
inhibition of Treg differentiation and subsequent reduction of tumor cell colonization in the
lungs.[1] Specifically, AZ084 was shown to reduce the number of CD4+Foxp3+ Tregs in the
lungs of mice pre-injected with LLC-derived exosomes.[1]
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Figure 2. Proposed mechanism of AZ084 in a tumor microenvironment.

Pharmacokinetics
Compound Oral Bioavailability Species
ML604086 Poor (F=2%)[8] Rat
AZ084 Good (>70%)[1] Rat

The poor oral bioavailability of ML604086 limits its potential for oral administration, whereas
AZ084's favorable pharmacokinetic profile in rats suggests its suitability for oral dosing.[1][8]

Experimental Protocols
ML604086: Primate Model of Asthma

» Model: Cynomolgus monkeys with allergic asthma induced by Ascaris suum antigen
challenge.[5][6][7]

» Dosing: ML604086 administered via intravenous infusion.[5][6][7]

e Endpoints:

[¢]

Pharmacokinetics and systemic CCR8 inhibition (measured by CCL1 binding to circulating
T-cells).[5][6][7]

[¢]

Inflammatory cell counts (e.g., eosinophils) in bronchoalveolar lavage (BAL) fluid.[5][6][7]

o

Levels of Th2 cytokines (IL-4, IL-5, IL-13) and mucus in BAL fluid.[5][6][7]

o

Airway resistance and compliance measured before and after allergen challenge and in
response to methacholine.[5][6][7]
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Figure 3. Experimental workflow for ML604086 in a primate asthma model.

AZ084: Mouse Tumor Model

e Model: C57BL/6 mice with subcutaneous LLC tumors.[1]
e Dosing: AZ084 administered intraperitoneally every third day.[1]

e Endpoints:

[¢]

Inhibition of Treg differentiation.[1]

[e]

Reduction in the number of CD4+Foxp3+ Tregs in the lungs.[1]

o

Inhibition of tumor cell colonization and metastasis in the lungs.[1]

[¢]

Quantification of lung metastatic nodules.
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Conclusion

ML604086 and AZ084 are both inhibitors of the CCR8 receptor but exhibit distinct
pharmacological profiles and have been evaluated in different therapeutic contexts. ML604086,
a selective CCR8 inhibitor with poor oral bioavailability, was found to be ineffective in a primate
model of asthma despite high target engagement.[5][6][7][8] In contrast, AZ084, a potent, orally
bioavailable allosteric antagonist of CCR8, has shown promising anti-tumor efficacy in a mouse
model by modulating the tumor microenvironment through the inhibition of Treg differentiation.

[1]

The available data suggests that while CCR8 remains a target of interest, the therapeutic
success of its inhibitors may be highly dependent on the specific disease indication and the
pharmacological properties of the compound. The contrasting results between ML604086 in
asthma and AZ084 in oncology highlight the need for further research to fully elucidate the role
of the CCL1-CCRS axis in different pathologies and to develop optimized inhibitors for specific
therapeutic applications. Future head-to-head studies in various disease models will be crucial
for a definitive comparison of the efficacy of these and other CCR8 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. medchemexpress.com [medchemexpress.com]
e 2. medchemexpress.com [medchemexpress.com]
o 3.researchgate.net [researchgate.net]

e 4. Orally bioavailable allosteric CCR8 antagonists inhibit dendritic cell, T cell and eosinophil
migration - PubMed [pubmed.ncbi.nim.nih.gov]

e 5. In vitro Differentiation of Thymic Treg Cell Progenitors to Mature Thymic Treg Cells - PMC
[pmc.ncbi.nlm.nih.gov]

o 6. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b11831190?utm_src=pdf-body
https://www.benchchem.com/product/b11831190?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7854127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8833710/
https://pubmed.ncbi.nlm.nih.gov/23457038/
https://www.researchgate.net/figure/AZ084-inhibits-Treg-differentiation-and-tumor-cell-colonization-of-the-lungs-A-Schematic_fig5_359989891
https://www.medchemexpress.com/az084.html
https://www.benchchem.com/product/b11831190?utm_src=pdf-body
https://www.benchchem.com/product/b11831190?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/az084.html
https://www.medchemexpress.com/ml604086.html
https://www.researchgate.net/publication/389739272_Design_and_application_of_CCR8_antagonists
https://pubmed.ncbi.nlm.nih.gov/22209712/
https://pubmed.ncbi.nlm.nih.gov/22209712/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7854127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7854127/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8833710/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8833710/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11831190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e 7. Antagonism of chemokine receptor CCR8 is ineffective in a primate model of asthma -
PubMed [pubmed.nchbi.nlm.nih.gov]

o 8. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [A Comparative Guide to CCR8 Inhibitors: ML604086 vs.
AZ084]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11831190#comparing-ml604086-and-az084-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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